molecular formula C15H14ClN5O B3036857 4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether CAS No. 400083-24-1

4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether

Cat. No.: B3036857
CAS No.: 400083-24-1
M. Wt: 315.76 g/mol
InChI Key: SWVJSZUGUYMERR-UHFFFAOYSA-N
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Description

4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether typically involves the reaction of 4-chlorophenyl ethanol with 1H-1,2,4-triazole and pyrimidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques like column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the triazole or pyrimidine ring can be substituted with other functional groups. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anticonvulsant activity. The pyrimidine ring also plays a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives like 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol and 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile. Compared to these compounds, 4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether exhibits unique properties due to the presence of both the triazole and pyrimidine rings, which contribute to its diverse biological activities .

Properties

IUPAC Name

4-[1-(4-chlorophenoxy)ethyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c1-11(22-13-4-2-12(16)3-5-13)14-6-7-18-15(20-14)8-21-10-17-9-19-21/h2-7,9-11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVJSZUGUYMERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)CN2C=NC=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether
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4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether
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4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether
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4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether
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4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether
Reactant of Route 6
4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether

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